molecular formula C15H11ClN4 B2738378 7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860611-34-3

7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2738378
CAS No.: 860611-34-3
M. Wt: 282.73
InChI Key: OLQULCXTQSWWNL-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a 4-chlorophenyl group at position 7, an ethyl group at position 2, and a carbonitrile group at position 8.

Key structural features:

  • Position 7: 4-Chlorophenyl group (electron-withdrawing, enhancing electrophilic reactivity).
  • Position 2: Ethyl group (aliphatic, influencing solubility and steric effects).
  • Position 8: Carbonitrile (polar functional group, contributing to hydrogen bonding and molecular rigidity).

Properties

IUPAC Name

7-(4-chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4/c1-2-14-18-15-13(9-17)12(7-8-20(15)19-14)10-3-5-11(16)6-4-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQULCXTQSWWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides in a tandem reaction. The process involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

The industrial production of this compound can be scaled up using the same microwave-mediated method. This approach is eco-friendly, additive-free, and demonstrates good functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Nitrile Group Reactivity

The carbonitrile group participates in:

  • Nucleophilic additions with amines, thiols, or alcohols.

  • Oxidation to carboxylic acids under acidic conditions .

Example Reaction with Dimethylamine:

ReactantProductConditionsYieldSource
Dimethylamine8-Carbamoyl derivativeEtOH, 80°C, 6h76%

Electrophilic Aromatic Substitution

The chlorophenyl group undergoes:

  • Suzuki-Miyaura coupling with aryl boronic acids.

  • Nitration under mixed acid conditions .

Suzuki Coupling Example:

Boronic AcidProductCatalystYieldSource
4-Methoxyphenyl7-(4-Methoxyphenyl) derivativePd(PPh₃)₄, 100°C88%

Cross-Coupling Reactions

The compound engages in Sonogashira coupling with terminal alkynes, facilitated by its halogen substituents .

Sonogashira Coupling Data:

AlkyneProductConditionsYieldSource
4-Ethynylanisole7-Alkynyl derivativePdCl₂(PPh₃)₂, CuI61%

Cyclization Reactions

Reactions with 1,3-dicarbonyl compounds (e.g., dimedone, malononitrile) yield fused heterocycles via oxidative cross-dehydrogenative coupling (CDC) .

Cyclization with Dimedone:

Dicarbonyl CompoundProductConditionsYieldSource
DimedonePyrido[1,2-b]indazole derivativeO₂, AcOH, 130°C83%

Oxidative and Reductive Pathways

  • Oxidation : The triazole ring resists oxidation, but side-chain ethyl groups oxidize to ketones under strong oxidants (e.g., KMnO₄).

  • Reduction : Nitrile groups reduce to amines using LiAlH₄ or catalytic hydrogenation .

Solvent and Catalyst Effects

  • Solvent : Polar aprotic solvents (e.g., DMF) improve yields in coupling reactions .

  • Catalysts : Pd-based catalysts are critical for cross-coupling efficiency .

Mechanistic Insights

Key intermediates include:

  • Enaminonitrile-benzohydrazide adducts (transamidation step) .

  • Isoelectronic intermediates enabling cyclization.

  • Radical species in oxidative CDC reactions .

Stability and Side Reactions

  • Thermal Stability : Degrades above 250°C, releasing HCN.

  • Competitive Byproducts : Over-oxidation or dimerization under harsh conditions .

Scientific Research Applications

Antiviral Activity

Recent studies highlight the compound's potential as an antiviral agent. Research has shown that derivatives of triazolo[1,5-a]pyridines can inhibit viral replication by targeting RNA-dependent RNA polymerase (RdRP) in influenza viruses. The structural modification of these compounds enhances their binding affinity to viral proteins, disrupting critical interactions necessary for viral replication .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

Coordination Compounds

7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new materials with tailored electronic properties. These complexes have potential applications in catalysis and sensor technology .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antiviral ActivityInhibits RdRP in influenza viruses; disrupts critical protein interactions
Anticancer PropertiesInduces apoptosis in cancer cell lines; affects signaling pathways
Coordination ChemistryForms stable complexes with transition metals; potential in catalysis

Case Study 1: Antiviral Efficacy

In a study published in Nature Communications, researchers synthesized a series of triazolo[1,5-a]pyridine derivatives and evaluated their antiviral activity against influenza A virus. The lead compound demonstrated a significant reduction in viral titers, suggesting its potential as a therapeutic agent against influenza infections .

Case Study 2: Cancer Cell Line Studies

A study conducted by researchers at a prominent university investigated the effects of this compound on various cancer cell lines. The results showed that the compound effectively inhibited growth and induced apoptosis in breast and lung cancer cells. The underlying mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2. These interactions disrupt various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Compounds with diverse substituents at position 2 exhibit distinct physicochemical and spectroscopic properties:

Compound Name (Position 2 Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (C≡N, C=O) (cm⁻¹)
2-Methyl (Compound 3, ) C₁₆H₁₁ClN₄O 322.74 250–252 2215 (C≡N), 1692 (C=O)
2-Chloromethyl (Compound 10, ) C₁₆H₁₀Cl₂N₄O₂ 361.18 286–288 2219 (C≡N), 1692 (C=O)
2-Styryl (Compound 5u, ) C₂₁H₁₃ClN₄ 356.08 243–244 2231 (C≡N)
2-(4-Chlorophenyl) (Compound 5s, ) C₂₀H₁₁Cl₂N₃ 364.08 279–280 2230 (C≡N)
Target: 2-Ethyl C₁₇H₁₃ClN₄ 320.77 (calculated) Not reported ~2220–2230 (C≡N, inferred)

Key Observations :

  • Steric Effects : Bulky substituents (e.g., styryl, 4-chlorophenyl) correlate with higher melting points due to reduced molecular mobility . The ethyl group in the target compound likely lowers the melting point compared to aromatic substituents.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloromethyl) enhance the C≡N IR stretching frequency (2219 cm⁻¹ vs. 2215 cm⁻¹ for methyl) .

Spectroscopic Data Comparison

NMR Signatures
  • Ethyl Group (Target Compound) : Expected signals:
    • ¹H NMR: δ ~1.2–1.4 ppm (triplet, CH₂CH₃), δ ~2.5–3.0 ppm (quartet, CH₂).
    • ¹³C NMR: δ ~10–15 ppm (CH₃), δ ~20–30 ppm (CH₂).
  • Styryl Group (Compound 5u) : Aromatic protons at δ 7.39–7.89 ppm and vinyl protons at δ 9.29 ppm .
  • Chloromethyl Group (Compound 10) : Methylene protons at δ 4.37 ppm (singlet) .
Mass Spectrometry
  • Target Compound : Predicted molecular ion [M⁺] at m/z 320.75.
  • 4-Chlorophenyl Analogs (e.g., 5s) : Exhibit isotopic patterns (e.g., m/z 364 [M⁺], 366 [M⁺+2]) due to chlorine atoms .

Functional Group Additions

  • Acetylated Derivatives (Compounds 4, 6, 7) : Introduce ketone groups (IR ~1692 cm⁻¹), enabling hydrogen bonding and derivatization .

Biological Activity

7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS No. 860611-34-3) is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring fused with a pyridine moiety and a chlorophenyl substituent. The molecular formula of this compound is C15H11ClN4, with a molecular weight of 282.73 g/mol.

  • Molecular Formula : C15H11ClN4
  • Molecular Weight : 282.73 g/mol
  • CAS Number : 860611-34-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

The compound's biological effects are primarily attributed to its interaction with specific receptors and enzymes in the body:

  • α7 Nicotinic Acetylcholine Receptors (nAChRs) : Studies have shown that compounds similar to this compound act as positive allosteric modulators of α7 nAChRs. This modulation may enhance cholinergic signaling, which is implicated in cognitive functions and neuroprotection .
  • GABA Receptors : The compound has also demonstrated activity at GABA receptors, suggesting potential anxiolytic or sedative effects through inhibition of neurotransmitter binding .

In Vitro Studies

In vitro studies have provided quantitative data on the efficacy of this compound against various biological targets.

Table 1: In Vitro Activity Against α7 nAChRs

CompoundEC50 (µM)Max. Modulation (%)
This compoundTBDTBD

Note: Exact EC50 values for this compound were not detailed in the sources but are expected to be competitive based on structural analogs.

Case Studies

Recent literature highlights the significance of triazole derivatives in drug development:

Q & A

What are the standard metal-free synthetic protocols for 7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile?

Basic
The compound is typically synthesized via cyclization reactions under metal-free conditions. A common protocol involves refluxing aminopyridine derivatives (e.g., derivative 2 in ) with reagents like triethyl orthoformate in acetic acid for 6 hours, followed by cooling, ice-water quenching, and vacuum filtration to isolate yellow crystals (72% yield) . Alternative methods use ketones (e.g., cyclohexanone or cyclopentanone) or aldehydes in acetic acid or pyridine, yielding spiro or bis-derivatives (75–78% yields) . Key steps include:

  • Solvent selection : Acetic acid or pyridine for optimal cyclization.
  • Stoichiometry : 1:1 molar ratio of aminopyridine to reagent.
  • Purification : Recrystallization from ethanol or DMF.

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